molecular formula C15H13N3O4 B3723779 methyl 7-methyl-5-oxo-6-phenoxy-4H-pyrazolo[1,5-a]pyrimidine-3-carboxylate

methyl 7-methyl-5-oxo-6-phenoxy-4H-pyrazolo[1,5-a]pyrimidine-3-carboxylate

Cat. No.: B3723779
M. Wt: 299.28 g/mol
InChI Key: KYCVXUXRQGDXFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 7-methyl-5-oxo-6-phenoxy-4H-pyrazolo[1,5-a]pyrimidine-3-carboxylate is a complex organic compound belonging to the pyrazolo[1,5-a]pyrimidine family. This class of compounds is known for its diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazolo[1,5-a]pyrimidine core, which is a fused bicyclic system containing both pyrazole and pyrimidine rings. The presence of various functional groups such as methyl, phenoxy, and carboxylate adds to its chemical versatility and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7-methyl-5-oxo-6-phenoxy-4H-pyrazolo[1,5-a]pyrimidine-3-carboxylate can be achieved through a multi-step process involving the Biginelli-type reaction. This reaction involves the condensation of 5-amino-3-arylpyrazole-4-carbonitriles with aldehydes and 1,3-dicarbonyl compounds in boiling dimethylformamide (DMF) without the need for catalysts . The reaction proceeds efficiently to yield the desired pyrazolo[1,5-a]pyrimidine derivatives in good yields.

Industrial Production Methods

Industrial production of this compound may involve optimization of the Biginelli-type reaction conditions to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Methyl 7-methyl-5-oxo-6-phenoxy-4H-pyrazolo[1,5-a]pyrimidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazolo[1,5-a]pyrimidine derivatives.

Scientific Research Applications

Methyl 7-methyl-5-oxo-6-phenoxy-4H-pyrazolo[1,5-a]pyrimidine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 7-methyl-5-oxo-6-phenoxy-4H-pyrazolo[1,5-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets such as kinases and phosphodiesterases. These interactions can inhibit the activity of these enzymes, leading to downstream effects on cellular signaling pathways. For example, inhibition of kinases can result in the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 7-methyl-5-oxo-6-phenoxy-4H-pyrazolo[1,5-a]pyrimidine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenoxy group and the carboxylate ester enhances its reactivity and potential for further functionalization, making it a valuable compound for research and development.

Properties

IUPAC Name

methyl 7-methyl-5-oxo-6-phenoxy-4H-pyrazolo[1,5-a]pyrimidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O4/c1-9-12(22-10-6-4-3-5-7-10)14(19)17-13-11(15(20)21-2)8-16-18(9)13/h3-8H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYCVXUXRQGDXFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC2=C(C=NN12)C(=O)OC)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
methyl 7-methyl-5-oxo-6-phenoxy-4H-pyrazolo[1,5-a]pyrimidine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
methyl 7-methyl-5-oxo-6-phenoxy-4H-pyrazolo[1,5-a]pyrimidine-3-carboxylate
Reactant of Route 3
Reactant of Route 3
methyl 7-methyl-5-oxo-6-phenoxy-4H-pyrazolo[1,5-a]pyrimidine-3-carboxylate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
methyl 7-methyl-5-oxo-6-phenoxy-4H-pyrazolo[1,5-a]pyrimidine-3-carboxylate
Reactant of Route 5
Reactant of Route 5
methyl 7-methyl-5-oxo-6-phenoxy-4H-pyrazolo[1,5-a]pyrimidine-3-carboxylate
Reactant of Route 6
Reactant of Route 6
methyl 7-methyl-5-oxo-6-phenoxy-4H-pyrazolo[1,5-a]pyrimidine-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.